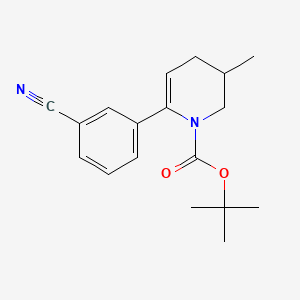
tert-Butyl 6-(3-cyanophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by its unique structure, which includes a cyanophenyl group and a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanobenzaldehyde with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium methoxide and conducted in an organic solvent like ethanol. The resulting intermediate is then esterified using tert-butyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
科学研究应用
1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用机制
The mechanism of action of 1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, thereby influencing biochemical pathways. The cyanophenyl group and the dihydropyridine ring play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1,1-Dimethylethyl 3-(3-cyanophenyl)-3-hydroxy-1-azetidinecarboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyanophenyl group with a dihydropyridine ring is not commonly found in other compounds, making it a valuable subject of study in various research fields.
属性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
tert-butyl 6-(3-cyanophenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-13-8-9-16(15-7-5-6-14(10-15)11-19)20(12-13)17(21)22-18(2,3)4/h5-7,9-10,13H,8,12H2,1-4H3 |
InChI 键 |
REHYFKAPMPGXRK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


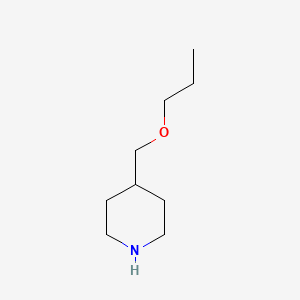
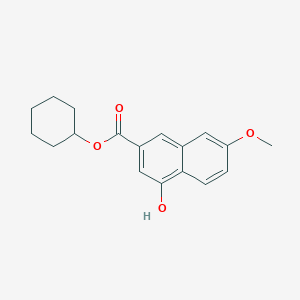
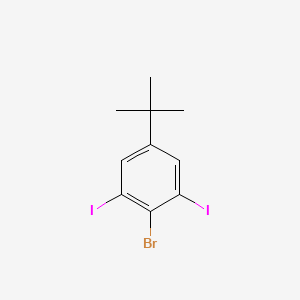
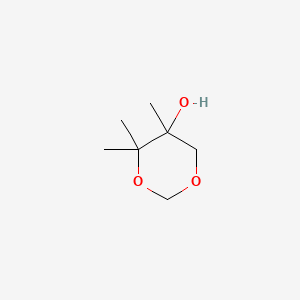

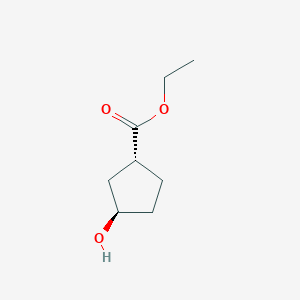

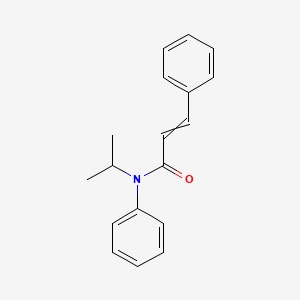
![6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde](/img/structure/B13933564.png)
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)

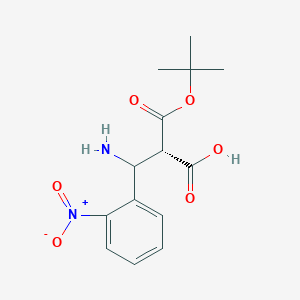

![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)
